molecular formula C7H8O3S B183461 3-(Methylsulfonyl)phenol CAS No. 14763-61-2

3-(Methylsulfonyl)phenol

Cat. No.: B183461
CAS No.: 14763-61-2
M. Wt: 172.2 g/mol
InChI Key: MRZXZRGNTXHLKA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)phenol is an organic compound with the molecular formula C7H8O3S. It is characterized by a phenol group substituted with a methylsulfonyl group at the third position. This compound is known for its versatility in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(Methylsulfonyl)phenol involves the reaction of 1-Methoxy-3-(methylsulfonyl)benzene with aqueous hydrobromic acid and acetic acid. The mixture is heated under reflux for 24 hours, followed by purification through column chromatography.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylsulfonyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The methylsulfonyl group can be reduced to a methylthio group.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of methylthio derivatives.

    Substitution: Formation of halogenated or nitro-substituted phenols.

Scientific Research Applications

3-(Methylsulfonyl)phenol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for creating more complex molecules.

    Biology: The methylsulfonyl group can mimic phosphate groups, making it useful in studying enzyme interactions.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)phenol involves its interaction with molecular targets through its phenol and methylsulfonyl groups. The phenol group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in various chemical interactions, including mimicking phosphate groups in biological systems. These interactions can affect enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

    4-(Methylsulfonyl)phenol: Similar structure but with the methylsulfonyl group at the fourth position.

    2-(Methylsulfonyl)phenol: Similar structure but with the methylsulfonyl group at the second position.

    3-Methylsulfonylbenzoic acid: Contains a carboxylic acid group instead of a phenol group.

Uniqueness: 3-(Methylsulfonyl)phenol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The position of the methylsulfonyl group at the third position allows for distinct chemical behavior compared to its isomers .

Properties

IUPAC Name

3-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZXZRGNTXHLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348453
Record name 3-(methylsulfonyl)phenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-61-2
Record name 3-(Methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(methylsulfonyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methanesulfonylphenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared by a slightly modified literature procedure.* 3-aminophenyl methyl sulfone hydrochloride (1.18 g, 5.70 mmol) was suspended in water/CH2Cl2. The mixture was neutralized with 25% aqueous NaOH. The CH2Cl2 layer was isolated and evaporated to dryness. Aqueous H2SO4 (60%; 10 mL) was added to the residue and the solution was cooled to 0° C. A solution of NaNO2 (0.345 g, 5.00 mmol) in water (5 mL) was added dropwise. The solution was stirred at 0° C. for 30 min. and at 90° C. for 30 min. The reaction mixture was allowed to come to room temperature. Extraction with CH2Cl2, drying (MgSO4), and concentration gave 0.39 g (40%) of the title compound as a solid. MS m/z 172 (M)+. HRMS m/z calcd for C7H8O3S (M)+ 172.0194, found 172.0198.
Quantity
1.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.345 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
water CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
40%

Synthesis routes and methods II

Procedure details

1-Methoxy-3-(methylsulfonyl)benzene (300 mg, 1.61 mmol) was suspended in 1.6 mL aqueous hydrobromic acid (48% w/w) and 1.6 mL acetic acid. The mixture was heated under reflux for 24 hours. The reaction was cooled back to room temperature and concentrated. The residue was purified by column chromatography through a 40 gram biotage silica gel cartridge eluting with 40-70% ethyl acetate/hexanes (gradient) to give the product as white solid. LRMS calc: 172.0; obs: 173.2 (M+1).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 2-methoxy-5-methyl-3-(methylsulfonyl)phenol in the Aspergillus sydowii study?

A1: The research paper primarily focuses on new derivatives of sydowic acid, a compound family with known biological activities. The identification of 2-methoxy-5-methyl-3-(methylsulfonyl)phenol [] is presented as a novel sulfonyl metabolite isolated alongside the sydowic acid derivatives. While the study doesn't delve deeply into this specific compound's properties, its discovery contributes to the understanding of the metabolic pathways and chemical diversity within Aspergillus sydowii. This finding may spark further research into its potential biological activities and roles within the fungus.

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